![molecular formula C40H34P2 B063487 (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane CAS No. 192463-40-4](/img/structure/B63487.png)
(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane
Descripción general
Descripción
(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane is a significant ligand in coordination chemistry, particularly in the field of homogenous catalysis. It is known for its unique spatial configuration and ability to form complexes with various metals, which are crucial for catalytic processes.
Synthesis Analysis
The synthesis of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane involves several steps, starting from the (R)-(-)-4-amino[2.2]paracyclophane or (R)-(-)-4-carboxy[2.2]paracyclophane precursors. The process typically includes halogenation, phosphination, and complex formation steps, resulting in moderate overall yields (Ricci, Ruzziconi, & Giorgio, 2005).
Molecular Structure Analysis
The molecular structure of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane complexes has been extensively studied using single-crystal X-ray diffraction. These studies reveal the spatial arrangement of the phosphino groups and their interaction with the central metal atom, providing insights into the ligand's coordination properties and its suitability for catalysis (Dyer et al., 1998).
Chemical Reactions and Properties
This ligand is known for its role in facilitating various chemical reactions, including carbon-carbon cross-coupling reactions. The unique bite angle and electronic properties of the ligand-metal complexes contribute to their catalytic activity, particularly in processes such as reductive elimination (Dyer et al., 1998).
Physical Properties Analysis
The physical properties of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane and its complexes, such as solubility, melting points, and stability, are crucial for their application in catalysis. These properties can vary significantly depending on the nature of the metal center and the reaction conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, selectivity, and the ability to form stable complexes with different metals, underline the versatility of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane as a ligand in catalysis. Its application extends to various types of catalytic reactions, showcasing its effectiveness in promoting reaction processes while maintaining selectivity and activity (Dyer et al., 1998).
Aplicaciones Científicas De Investigación
BINAP exhibits high enantioselectivity and reactivity in various organic reactions . It is used extensively to achieve stereoselectivity in homogeneous catalysis . The presence of chiral cavities or chiral active sites within Metal–Organic Frameworks (MOFs) may be used to achieve enantioselective catalysis . Despite the clear benefits of incorporating chiral phosphines into MOFs, the synthesis of multidentate chiral phosphines remains a challenge .
-
Synthesis of New Phosphines : Tertiary phosphines, containing only P–C bonds, are synthesized using various approaches . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
-
Phosphines in Constrained Microenvironments : The confinement of phosphines within micro- or nano-environments, such as metal–organic frameworks (MOFs) or metal–organic cages (MOCs), influences not only their behavior but also that of their metal complexes . This can lead to reactivity modification .
Direcciones Futuras
Propiedades
IUPAC Name |
(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZZILPVUYAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045593 | |
| Record name | (R)-Phanephos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Phanephos | |
CAS RN |
364732-88-7 | |
| Record name | (R)-Phanephos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364732-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Phanephos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-4,12-Bis(diphenylphosphino)-[2,2]-paracyclophane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



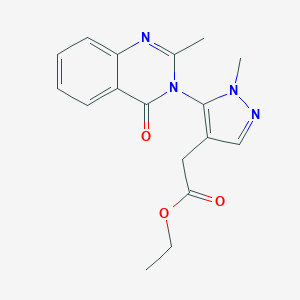
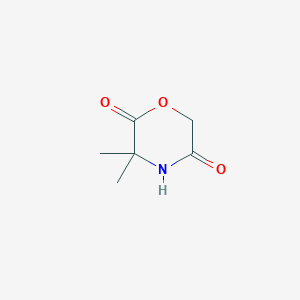
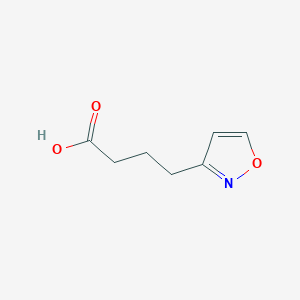

![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)


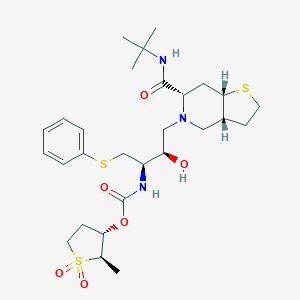
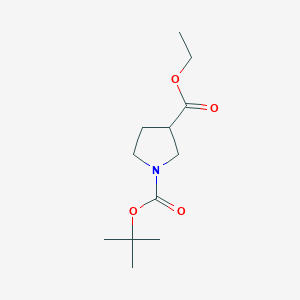

![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
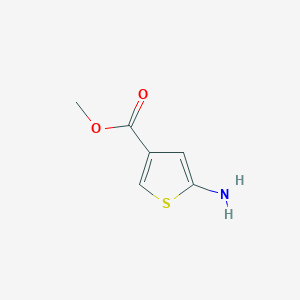
![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
